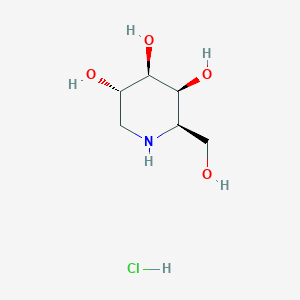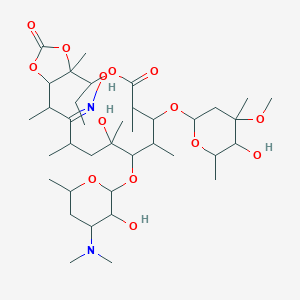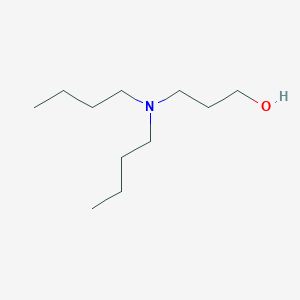
3-(dibutylamino)propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Propanol, 3-(dibutylamino)- involves specific reactions that are tailored to produce compounds with desired functionalities. For example, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to the compound of interest, is achieved via Mannich reactions. These reactions utilize paraformaldehyde, phenethylamine hydrochloride, and various ketone components under optimized conditions to achieve high yields of 87-98% (E. Mete, H. Gul, C. Kazaz, 2007). Similarly, the synthesis of various 3-(N-alkylamino)-1-propanols is reported by reducing the products of reactions between 3-amino-1-propanol and carbonyl compounds, showcasing a versatile method for synthesizing aminopropanols (O. Artyushin, P. Petrovskii, T. Mastryukova, M. I. Kabachnik, 1991).
Molecular Structure Analysis
The molecular structure of compounds like 1-Propanol, 3-(dibutylamino)- is characterized by the presence of specific functional groups that define their chemical behavior. For instance, studies on similar compounds focus on the relative configurations and molecular arrangements that impact their physical and chemical properties. The synthesis and structural elucidation of related compounds provide insights into their molecular geometry and electronic distribution (H. Hamano, S. Okuda, 1974).
Chemical Reactions and Properties
The chemical reactivity of 1-Propanol, 3-(dibutylamino)- and its analogs is influenced by their functional groups and molecular structure. For example, the synthesis of beta-adrenergic blocking agents from derivatives of 1-phenoxy-3-phenoxyalkylamino-2-propanols demonstrates the potential of these compounds to undergo specific chemical reactions leading to products with significant biological activity (L. H. Smith, H. Tucker, 1977).
Applications De Recherche Scientifique
Solvant en science des matériaux
3-(dibutylamino)propan-1-ol: est utilisé comme solvant en science des matériaux en raison de sa capacité à dissoudre divers composés organiques. Ses propriétés uniques facilitent la synthèse et le traitement des matériaux, en particulier dans la formation de polymères et de résines. La faible volatilité et le point d'ébullition élevé du composé le rendent adapté aux applications nécessitant des conditions de solvant stables .
Électrocatalyse
Dans le domaine de l'électrocatalyse, This compound peut être employé dans des solvants eutectiques profonds (DES) comme milieu réactionnel. Les DES sont connus pour leur caractère écologique et économique, et l'ajout de ce composé peut améliorer les propriétés électrocatalytiques, en particulier dans la synthèse de produits de haute valeur avec une empreinte environnementale minimale .
Synthèse chimique
Ce composé sert de réactif en synthèse chimique, où il est impliqué dans la préparation de divers intermédiaires chimiques. Sa présence peut influencer les voies réactionnelles et les rendements, ce qui en fait un atout précieux dans le développement de nouvelles méthodes de synthèse et l'optimisation des méthodes existantes .
Chromatographie
This compound: trouve une application en chromatographie comme composant de la phase mobile. Il aide à la séparation de mélanges complexes en ajustant la polarité du système de solvant, améliorant ainsi la résolution et la sélectivité du processus chromatographique .
Chimie analytique
En chimie analytique, This compound est utilisé comme composé standard ou de référence. Ses propriétés physiques et chimiques bien définies permettent une calibration précise des instruments et une validation des méthodes analytiques .
Chimie verte
Le rôle du composé dans la chimie verte est important, en particulier dans la transformation du CO2, de la biomasse et des plastiques usagés. Il agit comme un système de solvant vert qui peut remplacer des solvants plus dangereux, contribuant à des procédés chimiques plus sûrs et plus durables .
Safety and Hazards
The safety data sheet for “1-Propanol, 3-(dibutylamino)-” suggests that it should be handled with care. It advises against breathing in dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/clothing and eye/face protection . In case of skin contact, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
3-(dibutylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPODMBXLRMZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174491 | |
| Record name | 1-Propanol, 3-(dibutylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2050-51-3 | |
| Record name | 3-(Dibutylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-(dibutylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(dibutylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dibutylaminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dibutylpropanolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AH37R9UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





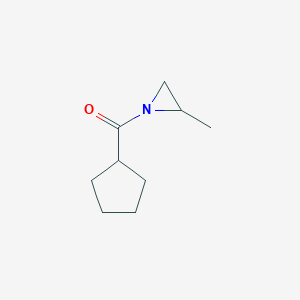
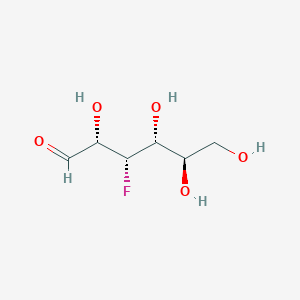
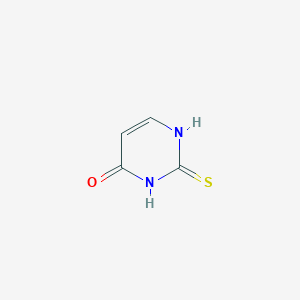
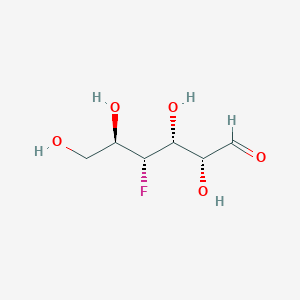

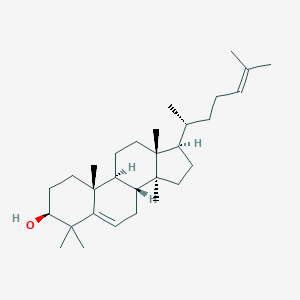


![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
